

Spectroscopic Profile of 4-(4-Bromophenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Bromophenyl)butanoic acid

Cat. No.: B1331123

[Get Quote](#)

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the spectroscopic characterization of **4-(4-Bromophenyl)butanoic acid**. This guide details the methodologies for acquiring key spectroscopic data and presents the information in a structured format for ease of reference and comparison.

Introduction

4-(4-Bromophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its structural features, comprising a bromophenyl group attached to a butanoic acid chain, make it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide focuses on the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of **4-(4-Bromophenyl)butanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.40	Doublet (d)	2H	8.4	Ar-H (ortho to Br)
7.06	Doublet (d)	2H	8.4	Ar-H (meta to Br)
2.63	Triplet (t)	2H	7.8	-CH ₂ - (alpha to Ar)
2.36	Triplet (t)	2H	7.2	-CH ₂ - (alpha to COOH)
1.97	Multiplet (m)	2H	7.2, 7.8	-CH ₂ - (beta to Ar and COOH)

Note: The acidic proton (-COOH) signal may not be observed due to proton exchange or may appear as a broad singlet.[\[1\]](#)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. As experimental data for **4-(4-Bromophenyl)butanoic acid** is not readily available, the following are predicted chemical shifts based on established correlation tables.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Chemical Shift (δ) ppm	Assignment
~179	C=O (Carboxylic Acid)
~140	Quaternary Ar-C (C-CH ₂)
~131	Ar-C (ortho to Br)
~130	Ar-C (meta to Br)
~120	Quaternary Ar-C (C-Br)
~35	-CH ₂ - (alpha to Ar)
~33	-CH ₂ - (alpha to COOH)
~26	-CH ₂ - (beta to Ar and COOH)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically yields the molecular ion.

m/z	Ion	Relative Abundance
241.0	[M-H] ⁻ (for ⁷⁹ Br)	100%
243.0	[M-H] ⁻ (for ⁸¹ Br)	98%

Note: The presence of two major peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a compound containing one bromine atom.[\[1\]](#)

Electron Impact (EI) Mass Spectrometry

EI is a high-energy ionization technique that causes fragmentation of the molecule. A selection of observed fragments is presented below.

m/z	Possible Fragment Assignment
242/244	[M] ⁺ (Molecular Ion)
183/185	[M - COOH] ⁺
171/173	[C ₇ H ₆ Br] ⁺
104	[C ₇ H ₅ O] ⁺
90	[C ₇ H ₆] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for **4-(4-Bromophenyl)butanoic acid** are listed below.[\[6\]](#)[\[7\]](#)

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Aliphatic
1710-1700	C=O stretch	Carboxylic Acid
1600-1475	C=C stretch	Aromatic Ring
1300-1200	C-O stretch	Carboxylic Acid
~1070	C-Br stretch	Aryl Bromide
850-800	C-H bend (out-of-plane)	1,4-disubstituted aromatic

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **4-(4-Bromophenyl)butanoic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- The spectrum is acquired on a 300 MHz NMR spectrometer.
- Standard acquisition parameters are used, including a 30-degree pulse width and a relaxation delay of 1 second.
- Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- The spectrum is acquired on the same 75 MHz NMR spectrometer.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
- A 45-degree pulse width and a relaxation delay of 2 seconds are employed.
- Several hundred to several thousand scans are typically required due to the low natural abundance of ^{13}C .
- The FID is processed similarly to the ^1H spectrum, and chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Mass Spectrometry Protocol

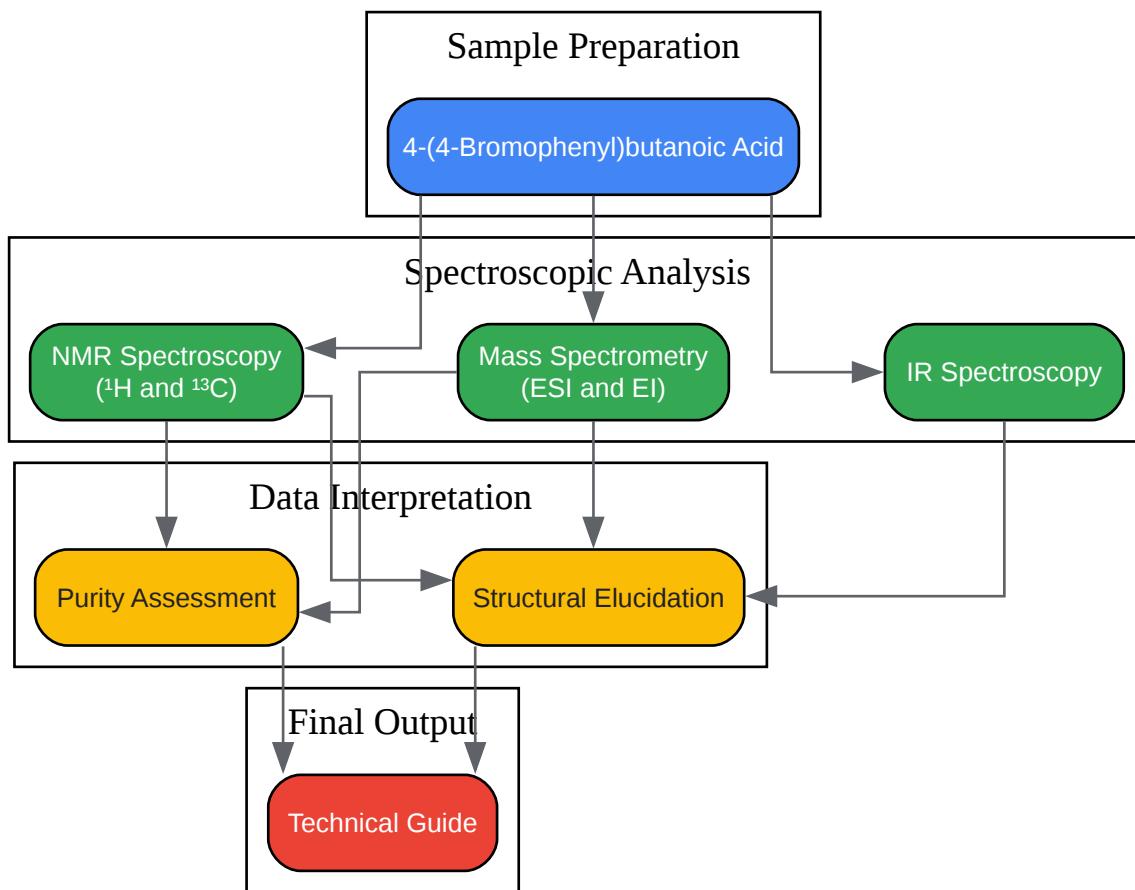
ESI-MS Sample Preparation and Analysis:

- Prepare a stock solution of **4-(4-Bromophenyl)butanoic acid** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL.
- The analysis is performed on a quadrupole mass spectrometer equipped with an electrospray ionization source.
- The sample is introduced into the source via direct infusion at a flow rate of 5-10 μ L/min.
- The analysis is conducted in negative ion mode to detect the deprotonated molecule $[M-H]^-$.
- Typical source parameters include a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a source temperature of 120 °C.

FT-IR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

- Dissolve a small amount (2-5 mg) of solid **4-(4-Bromophenyl)butanoic acid** in a few drops of a volatile solvent like dichloromethane or acetone.
- Place a drop of this solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.


Data Acquisition:

- A background spectrum of the clean salt plate is recorded first.
- The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer.
- The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow Visualization

The logical flow of the spectroscopic characterization process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-Bromophenyl)butanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331123#spectroscopic-characterization-of-4-4-bromophenyl-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com